Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-
Description
The compound Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- (abbreviated here as TSC24 for clarity in referencing) is a thiosemicarbazone derivative characterized by a quinolin-2-yl ethylidene substituent and dimethyl groups on the hydrazinecarbothioamide backbone. Its molecular formula is C₁₄H₁₈N₄S, with a molecular weight of 274.38 g/mol . Thiosemicarbazones are known for their metal-chelating properties, which underpin their biological activities, including anticancer, antimicrobial, and antifungal effects .
Properties
CAS No. |
88324-39-4 |
|---|---|
Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19) |
InChI Key |
HEMLPVJIOAYTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Methodology
The primary route for synthesizing Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- involves a condensation reaction between 2-acetylquinoline and N,N-dimethylthiosemicarbazide. This method, adapted from analogous hydrazinecarbothioamide syntheses, proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon of 2-acetylquinoline. The reaction typically employs ethanol or methanol as a solvent under reflux conditions (78–90°C) for 6–12 hours, with catalytic hydrochloric acid (HCl) to protonate the carbonyl oxygen and enhance electrophilicity.
The general reaction mechanism is as follows:
Stoichiometric ratios of 1:1.2 (2-acetylquinoline to thiosemicarbazide) are recommended to drive the reaction to completion, with yields ranging from 65% to 78% after recrystallization from ethanol.
Alternative Approaches and Modifications
While condensation is the most widely reported method, alternative strategies include:
-
Microwave-Assisted Synthesis : Reducing reaction times to 15–30 minutes by utilizing microwave irradiation at 100–120°C, though this method requires precise temperature control to avoid decomposition.
-
Solvent-Free Conditions : Grinding 2-acetylquinoline and N,N-dimethylthiosemicarbazide in the presence of silica-supported HCl, achieving yields comparable to conventional methods but with reduced environmental impact.
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst significantly impacts yield and purity:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (0.1 M) | Ethanol | 78 | 8 | 75 |
| Acetic Acid | Methanol | 65 | 10 | 68 |
| Silica-Supported HCl | Solvent-Free | 120 (MW) | 0.5 | 72 |
Protonic acids like HCl are preferred over Lewis acids due to their ability to enhance carbonyl electrophilicity without side reactions.
Purification Techniques
Post-synthesis purification involves:
-
Recrystallization : Ethanol or ethyl acetate-hexane mixtures yield crystalline products with >95% purity.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) :
¹³C-NMR :
Mass Spectrometry
ESI-MS (m/z): Calculated for C₁₅H₁₈N₄S: 298.12; Observed: 299.1 [M+H]⁺.
Challenges and Byproduct Analysis
Common byproducts include:
-
Schiff Base Derivatives : Formed via incomplete condensation, detectable via TLC (Rf = 0.6 in ethyl acetate/hexane).
-
Oxidized Quinoline : Mitigated by conducting reactions under nitrogen atmosphere.
Industrial and Research Applications
While primarily a research chemical, this compound’s structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells . Additionally, it can inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between TSC24 and related thiosemicarbazones:
Iron Chelation and Anticancer Activity
- TSC24: The quinolinyl group enhances lipophilicity, improving cellular uptake. It chelates iron via the thioamide sulfur, hydrazine nitrogen, and quinoline nitrogen, forming tridentate complexes. This disrupts iron-dependent processes (e.g., ribonucleotide reductase activity), leading to DNA synthesis inhibition .
- Compound 5a: Demonstrates potent iron chelation, mobilizing cellular iron and inhibiting fungal/proliferative growth.
- Triapine: A clinically studied thiosemicarbazone, Triapine shares TSC24’s iron chelation mechanism but uses a pyridine-aldehyde group. It shows broader toxicity in clinical trials, possibly due to less selective tissue distribution compared to TSC24’s quinoline moiety .
Antifungal Activity
- TSC24: Limited direct antifungal data are available, but its structural analog 5a (pyrazine derivative) exhibits IC₅₀ values of 2–10 μM against Candida and Aspergillus strains. The quinoline group in TSC24 may enhance membrane permeability in fungal cells .
- L5 (Pyridine-Phenyl Derivative) : Shows moderate antifungal activity, but its Ga(III) complexes exhibit enhanced cytotoxicity, suggesting metal coordination amplifies efficacy .
Resistance and Selectivity Profiles
- Compound 5a : Lacks the extended aromatic system of TSC24, making it less prone to efflux pump-mediated resistance but more dependent on iron depletion for activity .
- APZ-ETSC : The ethylamine substituent and pyrazine ring confer distinct solubility and protein-binding properties, reducing cross-resistance with cisplatin .
Biological Activity
Hydrazinecarbothioamide, specifically N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound's chemical formula is with a molecular weight of 274.38 g/mol. It features a hydrazinecarbothioamide core substituted with a dimethyl group and a quinoline moiety, which is crucial for its biological activity. The synthesis often involves the reaction of quinoline derivatives with hydrazine derivatives in the presence of appropriate reagents to yield the target compound.
1. Enzyme Inhibition
One of the primary areas of research into this compound focuses on its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can have implications for neurodegenerative diseases such as Alzheimer's.
- Inhibition Potency : In vitro studies have shown that some derivatives exhibit IC50 values less than 20 μM against AChE and BChE. For instance, one derivative demonstrated IC50 values of 9.68 μM for AChE and 11.59 μM for BChE, indicating potent dual inhibition capabilities .
2. Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cases:
- Case Study Findings : In studies involving HepG2 liver cancer cells, certain hydrazinecarbothioamide derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
| Cell Line | Compound Tested | IC50 (μM) | Effect |
|---|---|---|---|
| HepG2 | 5g | 19.85 | Cytotoxic |
| A549 (Lung) | 5f | ≥40 | Moderate |
| MCF7 (Breast) | 5f | 70 | Significant |
The mechanism by which hydrazinecarbothioamides exert their biological effects often involves interaction with DNA and modulation of apoptotic pathways. Studies have indicated that these compounds can induce DNA damage leading to apoptosis in cancer cells, as evidenced by increased Annexin V expression and caspase activation .
Structure-Activity Relationship (SAR)
The efficacy of hydrazinecarbothioamides is significantly influenced by their structural components:
Q & A
Q. What are the established synthetic routes for preparing N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]hydrazinecarbothioamide, and how do reaction conditions impact yield?
The compound is synthesized via condensation of 2-acetylquinoline derivatives with N,N-dimethylthiosemicarbazide under acidic reflux conditions. Key steps include:
- Acid catalysis : Concentrated HCl or glacial acetic acid facilitates imine bond formation (Schiff base condensation) .
- Solvent selection : Ethanol or 60% ethyl alcohol is commonly used to dissolve reactants and promote precipitation of the product .
- Reaction time : Reflux for 4–6 hours ensures completion, with yields ranging from 69% to 72% depending on substituents . Purity is confirmed via recrystallization from ethanol and spectroscopic validation (e.g., ¹H NMR, FT-IR) .
Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?
- X-ray crystallography : Resolves conformational details, such as the Z-configuration of the hydrazinecarbothioamide moiety, C=S bond length (~1.68 Å), and intramolecular hydrogen bonds (e.g., N–H⋯N, D⋯A = 2.602 Å) .
- FT-IR spectroscopy : Identifies key functional groups (e.g., C=S stretch at 1180–1190 cm⁻¹, C=O amide at ~1685 cm⁻¹) .
- NMR spectroscopy : Confirms substituent environments (e.g., dimethylamino protons at δ 3.05 ppm in ¹H NMR) .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its coordination chemistry with transition metals?
The thione form (C=S) and extended conjugation enable multidentate ligand behavior. Key structural features include:
- Donor sites : S1 (thione sulfur), N3 (hydrazine nitrogen), and the quinoline nitrogen participate in metal binding .
- Distorted geometry : The pyridine and quinoline rings adopt non-planar arrangements (torsion angle = -176.3°), affecting metal-ligand bond angles .
- Electronic effects : Electron-withdrawing substituents on the quinoline ring enhance metal affinity, as observed in gallium(III) and copper(II) complexes with improved antiproliferative activity .
Q. What molecular mechanisms underlie its anticancer activity, and how do structural modifications optimize efficacy?
- ROS generation : Thiosemicarbazones like TSC24 (a related derivative) induce reactive oxygen species, disrupting redox balance in cancer cells .
- Enzyme inhibition : The compound inhibits ribonucleotide reductase (RR) and thioredoxin reductase (TrxR), critical for DNA synthesis and antioxidant defense .
- Structure-activity relationships : Methylation at the hydrazine nitrogen (N,N-dimethyl) enhances lipophilicity and bioavailability, while quinoline substitution improves target specificity .
Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?
- DFT calculations : Validate experimental bond lengths and electronic properties (e.g., charge distribution on S1 and N3) .
- Molecular docking : Predicts binding modes with biological targets (e.g., STAT3 protein) and correlates with cytotoxicity assays .
- Validation protocols : Cross-referencing X-ray data with SHELX refinement tools (e.g., SHELXL for small-molecule structures) ensures accuracy in hydrogen-bond assignments .
Q. What strategies address challenges in synthesizing metal complexes with this ligand?
- pH control : Buffered solutions (e.g., phosphate, pH 7.4) stabilize metal-ligand complexes and prevent hydrolysis .
- Stoichiometric ratios : A 1:1 (metal:ligand) ratio minimizes polynuclear species, confirmed via Job’s plot analysis .
- Spectroscopic monitoring : UV-Vis titration tracks complex formation (e.g., λ shifts at 350–400 nm for Cu(II) complexes) .
Methodological Considerations
- Contradiction resolution : Conflicting crystallographic data (e.g., hydrogen-bond patterns) are resolved using multi-technique validation (X-ray + IR + NMR) and software tools like OLEX2 or SHELX .
- Biological assay design : Dose-response studies (e.g., IC₅₀ determination) are paired with ROS detection assays (DCFH-DA probe) to link structure to mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
